molecular formula C6H9BrN2O B1376496 (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol CAS No. 1073067-93-2

(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol

Cat. No.: B1376496
CAS No.: 1073067-93-2
M. Wt: 205.05 g/mol
InChI Key: XSECUJSMUXCNJW-UHFFFAOYSA-N
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Description

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1 and 5 positions, and a methanol group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects . They have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It is known that 4-substituted pyrazoles, including this compound, can act as inhibitors of liver alcohol dehydrogenase . This suggests that this compound may interact with this enzyme, potentially altering its function and leading to changes in the metabolism of alcohol in the body.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathway of alcohol in the body. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohol, converting it into acetaldehyde, a toxic metabolite. Inhibition of this enzyme could potentially disrupt this pathway, leading to changes in the body’s response to alcohol.

Result of Action

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may lead to alterations in the metabolism of alcohol in the body, potentially leading to an accumulation of alcohol or its metabolites.

Biochemical Analysis

Biochemical Properties

(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction can lead to the inhibition of acetylcholinesterase, affecting neurotransmission and potentially leading to neurotoxic effects .

Additionally, this compound has been observed to interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells. This interaction can lead to the modulation of oxidative stress-related pathways, impacting cellular health and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmission, resulting in changes in cell signaling pathways and gene expression. This can manifest as behavioral changes and impaired motor functions in animal models .

In other cell types, the compound’s interaction with ROS can lead to increased oxidative stress, affecting cellular metabolism and potentially leading to cell damage or apoptosis. The modulation of oxidative stress pathways by this compound can also influence gene expression related to antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific enzymes and proteins. The inhibition of acetylcholinesterase occurs through the binding of the compound to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, disrupting normal neurotransmission .

The compound’s interaction with ROS involves its ability to modulate the levels of these reactive species within cells. By influencing the production and scavenging of ROS, this compound can alter oxidative stress pathways, impacting cellular health and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties .

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase and modulation of oxidative stress pathways. These effects can lead to chronic changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, the compound’s neurotoxic effects become more pronounced, leading to severe behavioral changes and impaired motor functions .

Threshold effects have been observed, where a specific dosage range results in maximal inhibition of acetylcholinesterase without causing adverse effects. Beyond this range, the compound’s toxicity increases, leading to potential cell damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to altered neurotransmission. Additionally, its interaction with ROS influences oxidative stress pathways, impacting cellular metabolism and antioxidant defenses .

The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production and scavenging of ROS, leading to changes in cellular redox balance and metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biochemical effects, as it determines the sites of action and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended sites of action, such as the synaptic cleft for acetylcholinesterase inhibition or the mitochondria for modulation of oxidative stress pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-1,5-dimethyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-1,5-dimethyl-1H-pyrazol-3-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-pyrazol-3-yl)methanol.

    Substitution: 4-Amino-1,5-dimethyl-1H-pyrazol-3-yl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is often employed in the synthesis of bioactive molecules that can interact with specific biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
  • (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
  • (1H-pyrazol-4-yl)methanol
  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol

Uniqueness

(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the bromine atom and the methanol group, which confer distinct chemical and biological properties The presence of the bromine atom at the 4-position enhances its reactivity in substitution reactions, while the methanol group at the 3-position provides additional sites for functionalization

Properties

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSECUJSMUXCNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073067-93-2
Record name (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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